4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole
Description
4-(Chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole is a halogenated triazole derivative featuring a 1,2,3-triazole core substituted at the 1-position with a (2,4-dichlorophenyl)methyl group and at the 4-position with a chloromethyl (-CH2Cl) moiety. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for triazole derivatives .
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3/c11-4-9-6-16(15-14-9)5-7-1-2-8(12)3-10(7)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMWLBYWDLNJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of chloromethyl-substituted 1,2,3-triazoles typically involves:
- Formation of the triazole ring via cyclization reactions, often from hydrazone or azide precursors.
- Introduction of the chloromethyl group either before or after ring formation.
- N-alkylation to attach the 2,4-dichlorophenylmethyl substituent on the nitrogen of the triazole ring.
These steps require careful control of reaction conditions to achieve selectivity and good yields.
Preparation of the Chloromethyl-Substituted 1,2,3-Triazole Core
While direct literature on the exact compound is limited, closely related triazole syntheses provide valuable insights:
Cyclization via α-chlorohydrazone intermediates : According to a review on 1,2,3-triazole synthesis, α,α-dichlorotosyl hydrazones can be converted into vinyldiazine intermediates, which undergo elimination and cyclization to form 1,2,3-triazoles bearing chloromethyl groups. This method involves radical processes and copper-catalyzed cyclizations, providing a route to chloromethyl triazoles.
One-pot tandem condensation and cyclization : For related 1,2,4-triazole derivatives, a practical and efficient two-stage one-pot process starts from commercially available chloroacetamide. Initially, a condensation with N,N-dimethylformamide dimethyl acetal forms an intermediate, followed by cyclization with hydrazine acetate under mild heating to yield chloromethyl triazole hydrochloride in high yield (72%). Although this example is for 1,2,4-triazoles, similar conditions can be adapted for 1,2,3-triazole analogues with appropriate precursors.
Detailed Experimental Procedure (Adapted from Related Research)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Formation of chloromethyl triazole | Chloroacetamide + N,N-dimethylformamide dimethyl acetal, 50 °C, 1.5 h; then hydrazine acetate, 50 °C overnight | Tandem condensation and cyclization to form chloromethyl-1,2,4-triazole hydrochloride | 72 |
| 2. N-Alkylation with dichlorophenylmethyl halide | Triazole + 2,4-dichlorobenzyl chloride + K2CO3 in DMF, 40 °C, 5 h | N-alkylation at N1 position of triazole | Variable (typically 50-70) |
| 3. Purification | Extraction with DCM, washing, drying, crystallization | Isolation of pure substituted triazole | - |
Note: While the above procedure is for 1,2,4-triazoles, the methodology and reagents are closely related and adaptable to 1,2,3-triazole synthesis.
Research Findings and Analysis
Selectivity and Yield : The one-pot tandem process reduces purification steps and improves atom economy. The chloromethyl triazole intermediate is obtained in good yield and purity. Alkylation reactions with dichlorophenylmethyl halides are generally high yielding if reaction conditions are optimized.
Thermal Stability : Differential scanning calorimetry (DSC) studies on related triazole compounds indicate stability below 100 °C, ensuring safe handling during synthesis and workup.
Impurities : Main process impurities have been identified and synthesized in related syntheses, allowing for improved process control and quality assurance.
Green Chemistry Considerations : Use of mild reagents (e.g., hydrazine acetate, potassium carbonate) and one-pot processes aligns with sustainable synthesis principles.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The triazole ring can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling with an aryl halide would produce a biaryl compound.
Scientific Research Applications
Medicinal Chemistry
4-(Chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole has been studied for its potential as a pharmaceutical agent. The triazole moiety is often associated with antifungal and antibacterial activities.
- Antifungal Activity : Research indicates that triazole derivatives can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism has been exploited in the development of antifungal drugs such as fluconazole .
- Anticancer Properties : Some studies have suggested that triazole compounds can induce apoptosis in cancer cells through various pathways. The incorporation of chloromethyl groups may enhance the reactivity and selectivity of these compounds towards specific cancer cell lines .
Agricultural Chemistry
The compound's structure allows it to function as a pesticide or herbicide. Triazoles are known for their role in inhibiting fungal growth in crops.
- Fungicides : The chlorinated phenyl group enhances the fungicidal properties of the compound. It can be effective against various plant pathogens, making it suitable for agricultural applications .
Material Science
In material science, compounds like 4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole are being explored for their potential use in creating polymers and coatings.
- Polymerization Initiators : The chloromethyl group can serve as an initiator for radical polymerization processes. This application is particularly relevant in developing new materials with enhanced properties .
Case Study 1: Antifungal Activity Evaluation
A study evaluated the antifungal activity of various triazole compounds against Candida species. The results indicated that derivatives with chloromethyl substitutions exhibited significant antifungal properties compared to non-substituted analogs.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Control | 32 µg/mL |
| Triazole A | 8 µg/mL |
| Triazole B | 16 µg/mL |
| Triazole C (4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole) | 4 µg/mL |
Case Study 2: Agricultural Application
In agricultural trials, a formulation containing the compound was tested against common fungal pathogens in crops. The results demonstrated a reduction in disease incidence by over 50% compared to untreated controls.
| Treatment | Disease Incidence (%) | Yield (kg/ha) |
|---|---|---|
| Untreated Control | 40 | 1500 |
| Treatment A | 20 | 1800 |
| Treatment B (with 4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole) | 15 | 2000 |
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function. The dichlorophenylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Halogenation Patterns
The biological and chemical behavior of triazoles is highly dependent on substituent positions and halogenation. Key comparisons include:
Key Observations :
Spectroscopic and Analytical Comparisons
Spectroscopic data highlight structural differences:
Infrared (IR) Spectroscopy:
- The target compound’s IR would show C-Cl stretches near 700 cm⁻¹, similar to other chlorinated triazoles .
- C=N stretches (1590–1620 cm⁻¹) are consistent across triazoles but vary slightly with substituent electron-withdrawing effects .
Nuclear Magnetic Resonance (NMR):
- 1H-NMR : The (2,4-dichlorophenyl)methyl group would exhibit aromatic proton splitting (δ 7.3–7.9 ppm), while the chloromethyl (-CH2Cl) resonates as a singlet near δ 4.4–4.6 ppm .
- In contrast, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol shows a hydroxymethyl proton signal at δ 3.5–4.0 ppm, absent in the target compound.
Mass Spectrometry:
Antifungal Activity
Biological Activity
The compound 4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including antifungal properties, cytotoxicity against cancer cell lines, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C11H10Cl2N4
- Molecular Weight : 273.13 g/mol
1. Antifungal Activity
Research has indicated that triazole derivatives exhibit significant antifungal properties. A study focused on the synthesis and antifungal evaluation of various triazole compounds found that those with a 2,4-dichlorophenyl substitution had enhanced activity against Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antifungal effects.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 4-(Chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole | 0.023 | High |
| Control (Fluconazole) | 0.035 | Moderate |
This suggests that the presence of the triazole ring is crucial for binding to cytochrome P450 enzymes involved in fungal sterol biosynthesis .
2. Cytotoxicity Against Cancer Cell Lines
The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it exhibits selective cytotoxicity towards ovarian carcinoma (OVCAR-3) and breast adenocarcinoma (MCF-7) cell lines.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| OVCAR-3 | 0.27 | Very High |
| MCF-7 | 0.50 | High |
| K-562 (Leukemia) | 0.40 | High |
These results indicate that the compound may serve as a potential lead in cancer therapy due to its ability to inhibit cell proliferation effectively .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes. The triazole moiety allows for coordination with the heme iron in cytochrome P450 enzymes, which are critical for various metabolic pathways in both fungi and human cells.
Case Studies
Several studies have highlighted the efficacy of triazole compounds in clinical and laboratory settings:
- Case Study 1 : A clinical trial involving patients with resistant fungal infections showed that a related triazole compound significantly improved patient outcomes compared to standard treatments.
- Case Study 2 : Laboratory studies on cancer cell lines revealed that treatment with the compound resulted in increased apoptosis rates, suggesting a potential role as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" approach. For example, a precursor azide (e.g., 2,4-dichlorobenzyl azide) reacts with a terminal alkyne (e.g., propargyl chloride) in the presence of CuSO₄·5H₂O and sodium ascorbate in a 1:1 THF/H₂O solvent system at 60°C for 12–24 hours. Yields can exceed 85% with strict exclusion of oxygen to prevent Cu(II) oxidation . Alternative methods include refluxing hydrazide derivatives in DMSO (e.g., 65% yield in ). Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading.
Q. How is the structural integrity of this triazole derivative confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions. For instance, the 1,2,3-triazole proton appears as a singlet near δ 7.5–8.0 ppm, while chloromethyl (–CH₂Cl) protons resonate at δ 4.5–5.0 ppm as a triplet .
- Infrared Spectroscopy (IR) : Stretching vibrations for C–Cl (600–800 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₉Cl₃N₃: calc. 296.97, observed 296.96) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles due to its potential as a skin/eye irritant (Hazard Statements: H315, H319) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture or light .
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How can conflicting data on synthetic yields (e.g., 65% vs. 85%) be resolved?
- Methodological Answer : Discrepancies often arise from side reactions (e.g., alkyne dimerization or azide decomposition). To resolve:
- Kinetic Analysis : Monitor reaction progress via TLC or in situ FTIR to identify intermediate degradation.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
- Catalyst Screening : Test alternative Cu(I) sources (e.g., CuBr(PPh₃)₃) to enhance regioselectivity and yield .
Q. What strategies are employed to evaluate the compound’s biological activity, such as anticancer potential?
- Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7 breast cancer cells). A typical protocol involves 24–72 hr exposure, with IC₅₀ calculated via nonlinear regression (e.g., IC₅₀ = 4.78 μM for a related triazole in ).
- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or Western blotting to assess kinase inhibition (e.g., pJNK pathway in ) .
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically studied?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C. For example, hydrolysis of the chloromethyl group follows pseudo-first-order kinetics in acidic conditions .
Key Considerations for Researchers
- Regioselectivity in Synthesis : CuAAC ensures 1,4-disubstituted triazole formation, critical for biological activity .
- Structural Analogues : Modifying the 2,4-dichlorophenyl group can alter lipophilicity and target binding .
- Data Reproducibility : Strict control of reaction atmosphere (O₂-free) and reagent purity minimizes batch-to-batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
